molecular formula C21H18N2O3S B2548651 N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 900898-11-5

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B2548651
CAS RN: 900898-11-5
M. Wt: 378.45
InChI Key: HLVZFXBKTNMWLM-UHFFFAOYSA-N
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Description

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research into similar compounds has revealed their potential as antimicrobial agents. For instance, studies on derivatives featuring thiazolidinone and quinazolinone structures have shown significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that compounds with similar structures may possess valuable antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Anticancer Evaluation

Another area of interest is the anticancer activity of thiazole derivatives. Research on N-substituted benzamides incorporating thiazolyl and phenyl groups has demonstrated moderate to excellent anticancer activities against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), hinting at the potential utility of structurally similar compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis of Functionalized Thiazoles

The synthesis of functionalized thiazoles, including those with antimicrobial and potentially anticancer properties, is a significant application. Techniques have been developed for the efficient synthesis of thiazoles via chemoselective thionation-cyclization processes. These methods facilitate the introduction of diverse functional groups into the thiazole core, expanding the versatility of thiazole derivatives in medicinal chemistry (Kumar, Parameshwarappa, & Ila, 2013).

Analgesic and Anti-inflammatory Activity

Compounds with a thiazolidinone backbone have also been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies show that certain N-substituted thiazolidinone derivatives exhibit significant anti-inflammatory and analgesic effects, which underscores the therapeutic potential of these molecules in managing pain and inflammation (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-13-6-8-14(9-7-13)10-16-12-22-21(27-16)23-19(24)18-11-15-4-2-3-5-17(15)20(25)26-18/h2-9,12,18H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVZFXBKTNMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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